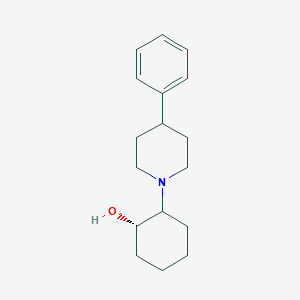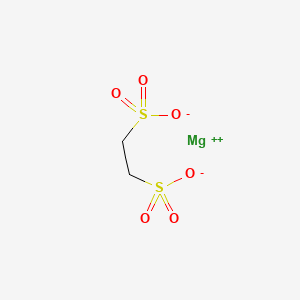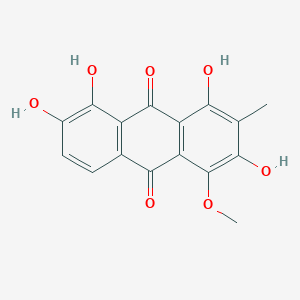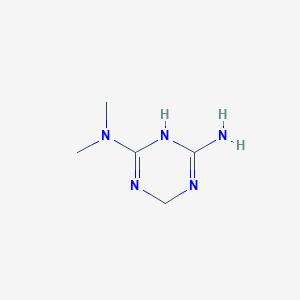
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dimethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride.
Reagent: Dimethylamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of cyanuric chloride.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.
The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamine groups, forming the desired triazine compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Catalysts: Sometimes used to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or distillation are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield triazine oxides.
Reduction: May produce triazine amines.
Substitution: Results in various substituted triazine derivatives.
科学的研究の応用
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism by which N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular responses.
DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.
類似化合物との比較
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
Melamine: Known for its use in resins and plastics.
Cyanuric Acid: Used in swimming pool disinfectants and herbicides.
Hexamethylmelamine: An antitumor agent used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and potential uses in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its unique characteristics and potential benefits.
特性
分子式 |
C5H11N5 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC名 |
6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C5H11N5/c1-10(2)5-8-3-7-4(6)9-5/h3H2,1-2H3,(H3,6,7,8,9) |
InChIキー |
KJXHTILHHUZNNH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NCN=C(N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


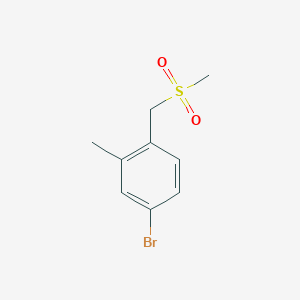
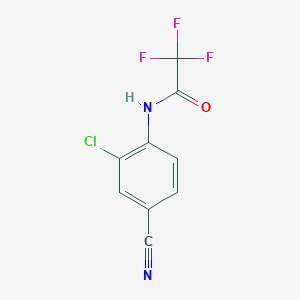

![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
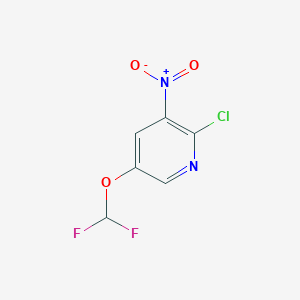
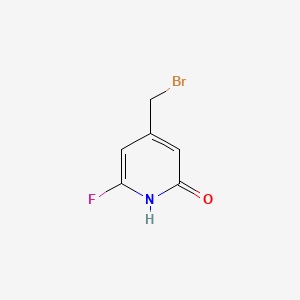
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
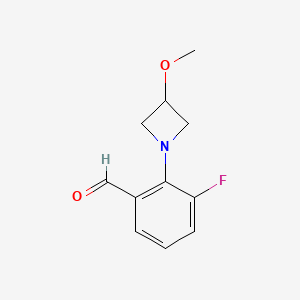
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
